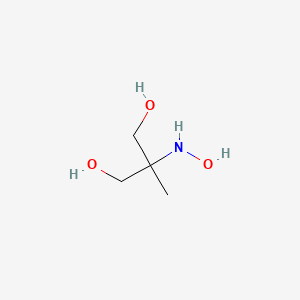
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenethylamino group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- typically involves multi-step organic reactions. One common method includes the reduction of quinoline derivatives followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reactions are facilitated by catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts such as platinum or palladium.
Substitution: Nucleophilic substitution reactions are common, where the phenethylamino group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride, platinum, palladium
Substitution: Alkyl halides, acyl chlorides, palladium on carbon
Major Products
The major products formed from these reactions include various quinoline derivatives, N-oxides, and further hydrogenated tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in microbial cells, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline, 1,2,3,4-tetrahydro-2-methyl-
- Quinoline, 1,2,3,4-tetrahydro-
- Tetrahydroquinoline
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its phenethylamino group enhances its potential as a bioactive compound, making it a valuable target for drug discovery and development.
Eigenschaften
CAS-Nummer |
23766-89-4 |
|---|---|
Molekularformel |
C18H22N2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-phenyl-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H22N2/c1-2-6-15(7-3-1)12-13-19-14-17-11-10-16-8-4-5-9-18(16)20-17/h1-9,17,19-20H,10-14H2 |
InChI-Schlüssel |
SDDCXRABBOAPJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2NC1CNCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


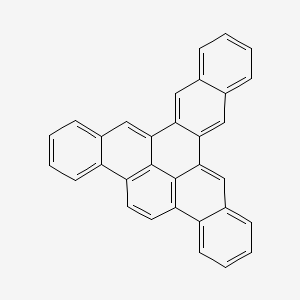
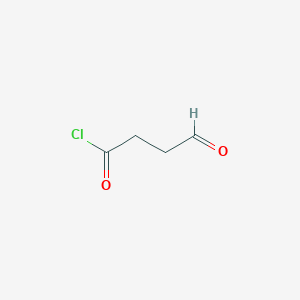
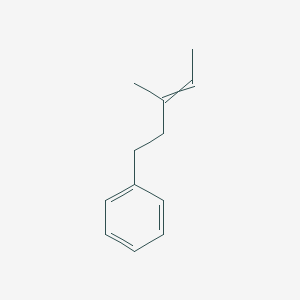
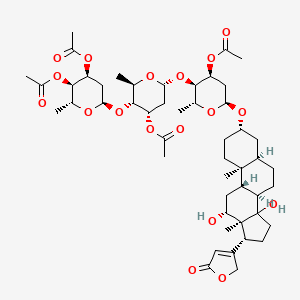

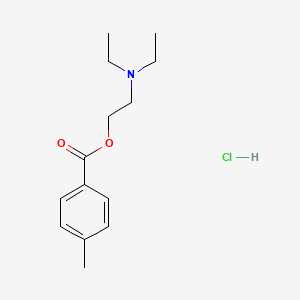
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
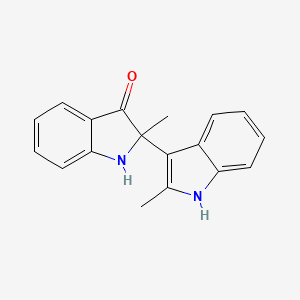
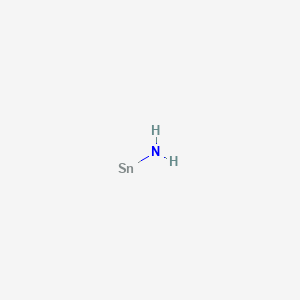
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
